C.I.Direct Orange 107
Description
Significance of C.I. Direct Orange 107 within Azo Dye Chemistry and Industrial Applications
The significance of C.I. Direct Orange 107 stems from its role as a representative monoazo dye, a large and commercially important class of colorants. nih.gov Its molecular structure contains a sulfonate group (–SO3H), which acts as an auxochrome, enhancing its solubility in water and its ability to bind to textile materials. nih.gov
Industrial Applications:
Textile Industry: The primary application of C.I. Direct Orange 107 is in the dyeing of cotton and other cellulosic fibers. evitachem.com It is also used for dyeing materials like polyester, nylon, and acrylic fibers. techemi.com
Plastics: It serves as a colorant in various plastic products, imparting a vibrant orange hue. techemi.com
Inks: The dye is utilized in the formulation of solvent-based inks. techemi.com
The synthesis of C.I. Direct Orange 107 involves a diazotization reaction, a fundamental process in azo dye chemistry. This typically begins with the diazotization of an aromatic amine, such as 4,4'-diaminostilbene-2,2'-disulfonic acid, which is then coupled with another aromatic compound like a salicylic (B10762653) acid derivative to form the final dye molecule. evitachem.com
Evolution of Research Perspectives on C.I. Direct Orange 107 and Related Chromophores
Research perspectives on C.I. Direct Orange 107 have evolved significantly over time. Initially, the focus was on its synthesis and application in the textile industry. However, with growing environmental concerns, the research landscape has broadened to include the dye's environmental fate and degradation.
A significant area of contemporary research is the treatment of wastewater containing C.I. Direct Orange 107 and other azo dyes. nih.gov Due to their stability and resistance to aerobic biodegradation, conventional wastewater treatment methods are often ineffective at completely removing these dyes from industrial effluents. nih.govresearchgate.net This has led to extensive research into advanced oxidation processes and biological treatment methods.
Studies have investigated the degradation of C.I. Direct Orange 107 under both anaerobic and aerobic conditions. nih.gov Under anaerobic conditions, the azo bond can be cleaved, leading to the formation of aromatic amines. evitachem.comnih.gov This has prompted further research into the potential toxicity of these degradation byproducts. researchgate.net Consequently, C.I. Direct Orange 107 is often used as a model compound in studies aimed at developing effective degradation mechanisms for azo dyes in wastewater. evitachem.com
Delineation of Research Objectives and Scope for C.I. Direct Orange 107 Investigations
Current and future research on C.I. Direct Orange 107 is guided by several key objectives:
Developing Efficient Degradation Technologies: A primary goal is to develop and optimize cost-effective and environmentally friendly methods for the complete mineralization of C.I. Direct Orange 107 and its byproducts in industrial wastewater. This includes research into advanced oxidation processes, such as sonolysis and electro-oxidation, as well as bioremediation techniques using microorganisms like white-rot fungi. yok.gov.trresearchgate.netresearchgate.net
Understanding Degradation Pathways and Mechanisms: Detailed investigation into the chemical pathways of dye degradation is crucial. This involves identifying intermediate products and understanding the reaction kinetics to ensure the complete removal of any potentially harmful substances. nih.govresearchgate.net
Improving Dyeing Processes: Research also aims to enhance the efficiency of the dyeing process itself to minimize the amount of dye released into effluents. This includes exploring methods to improve dye uptake and fixation on textile fibers. researchgate.netmdpi.com
Analytical Method Development: The development of sensitive and reliable analytical techniques is essential for monitoring the presence of C.I. Direct Orange 107 and its degradation products in environmental samples. ojp.gov
The scope of these investigations is multidisciplinary, encompassing organic chemistry, environmental science, microbiology, and chemical engineering. The long-term objective is to mitigate the environmental impact of the textile and dye industries while ensuring the continued availability of these important industrial chemicals. uwindsor.ca
Properties
CAS No. |
12217-65-1 |
|---|---|
Molecular Formula |
C10H14O4Pt |
Origin of Product |
United States |
Structural Classifications and Synthetic Methodologies of Azo Dyes Pertinent to C.i. Direct Orange 107
Chemical Classification of C.I. Direct Orange 107 as a Direct Azo Dye
C.I. Direct Orange 107 is categorized as a direct azo dye. This classification is based on two key aspects of its chemical nature and application. Firstly, it is an azo dye due to the presence of the characteristic azo group (-N=N-) within its molecular structure. evitachem.comwikipedia.org This functional group is the primary chromophore responsible for the dye's color. Secondly, it is classified as a direct dye because of its ability to be applied directly to cellulosic fibers, such as cotton, from an aqueous solution without the need for a mordant. evitachem.comchemicalbook.com The substantivity of direct dyes for cellulosic materials is attributed to van der Waals forces, hydrogen bonding, and other intermolecular attractions between the dye molecule and the fiber. The presence of sulfonic acid groups in the structure of many direct dyes, including potentially in C.I. Direct Orange 107, enhances water solubility and aids in the dyeing process. evitachem.com
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of all commercial dyes. nih.gov They are characterized by the presence of one or more azo groups linking aromatic rings. nih.govvipulorganics.com The Color Index (C.I.) system assigns numbers to dyes based on their chemical structure, with azo dyes falling within the range of 11,000 to 39,999. nih.gov
General Synthetic Pathways for Azo Dye Architectures
The synthesis of azo dyes, including C.I. Direct Orange 107, is a well-established industrial process that primarily involves a two-step reaction sequence: diazotization and coupling. nih.govjchemrev.com
Diazotization and Coupling Reactions in Azo Dye Synthesis
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. tifr.res.in This reaction is typically carried out by treating the amine with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (usually 0-5 °C) to prevent the decomposition of the unstable diazonium salt. tifr.res.inunb.ca The resulting diazonium salt is a highly reactive electrophile.
Coupling is the subsequent reaction where the diazonium salt reacts with a coupling component, which is an electron-rich species like a phenol, an aromatic amine, or a naphthol derivative. jchemrev.comorganic-chemistry.org This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para-position to the activating group, to form the stable azo dye. organic-chemistry.org The pH of the reaction medium is crucial for the coupling reaction; it must be carefully controlled to ensure the desired product is formed. organic-chemistry.org
The general scheme for azo dye synthesis is as follows:
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX
Where 'Ar' represents an aromatic group from the diazo component and 'Ar'-H' represents the aromatic coupling component.
Precursor Compounds and Intermediate Formation in Azo Dye Manufacturing
The specific properties and color of an azo dye are determined by the choice of the precursor compounds: the primary aromatic amine (diazo component) and the coupling component. imrpress.com A wide variety of these precursors are used in the industry to produce a vast range of colors and dye types.
For the synthesis of a direct dye like C.I. Direct Orange 107, the precursor molecules would be selected to incorporate features that promote direct affinity for cellulosic fibers. This often involves using larger, more linear molecules, and the inclusion of functional groups capable of hydrogen bonding.
While the specific precursors for C.I. Direct Orange 107 are not detailed in the provided search results, a general example for a direct dye synthesis might involve a diamine, such as 4,4'-diaminostilbene-2,2'-disulfonic acid, which can be tetrazotized (both amine groups are diazotized) and then coupled with two equivalents of a coupling component, such as a salicylic (B10762653) acid derivative. evitachem.com
The manufacturing process involves the careful control of reaction conditions, including temperature, pH, and stoichiometry, to ensure high yields and purity of the final dye product. The intermediate diazonium salt is typically used immediately in the coupling reaction due to its instability. nih.gov
| Precursor Type | Examples | Role in Synthesis |
| Diazo Component | Primary aromatic amines (e.g., aniline (B41778) derivatives, naphthylamines) imrpress.com | Forms the diazonium salt upon diazotization. |
| Coupling Component | Electron-rich aromatic compounds (e.g., phenols, naphthols, aromatic amines) vipulorganics.com | Reacts with the diazonium salt to form the azo linkage and complete the dye molecule. |
| Intermediate | Diazonium Salt | A highly reactive species that acts as the electrophile in the coupling reaction. |
Industrial and Specialized Applications of C.i. Direct Orange 107
Application in Textile Dyeing Processes
Direct dyes are a class of dyestuffs that can be applied directly to substrates, particularly cellulosic fibers, from a neutral or slightly alkaline dyebath. longwayeducation.com They are characterized by their substantivity, meaning they have a natural affinity for the fiber without the need for a mordant. nih.gov The dyeing process typically involves the immersion of the textile material in a dye solution, often with the addition of an electrolyte like sodium chloride or sodium sulfate (B86663) to enhance dye uptake. longwayeducation.com
Dyeing of Cellulosic Fiber Substrates (e.g., Cotton, Linen, Rayon)
In principle, as a direct dye, C.I. Direct Orange 107 would be intended for the coloration of cellulosic fibers such as cotton, linen, and rayon. The process would involve dissolving the dye in water and applying it to the fibers, where hydrogen bonds and van der Waals forces would hold the dye molecules to the cellulose (B213188) polymer chains. researchgate.net The dyeing of cotton or viscose with direct orange dyes typically results in a reddish-orange hue. buydye.com The process is sensitive to salt concentration, and a gradual increase in temperature and controlled addition of salt are often employed to achieve a uniform color. pldyes.com
Dyeing of Proteinaceous Fiber Substrates (e.g., Wool, Silk, Leather)
Direct dyes can also be used for dyeing protein fibers like wool and silk, although their performance and application methods may differ from those for cellulosic fibers. jetcolour.com The presence of amino and carboxyl groups in protein fibers allows for ionic interactions with the anionic direct dye molecules. researchgate.net Generally, the dyeing of silk and wool with direct orange dyes is carried out in an acidic bath. emperordye.com
Again, the absence of specific data for C.I. Direct Orange 107 necessitates a reliance on the general behavior of direct dyes on protein fibers. It is documented that when dyeing blends of cellulosic and protein fibers, the resulting shade on the protein fiber can be lighter and have a different hue compared to the cellulosic component. emperordye.com For protein fibers, acid dyes are more commonly used to achieve bright and wash-fast colors. camajfiberarts.comjacquardproducts.com
Application in Paper Coloring
Direct dyes are widely used in the paper industry for coloring paper and paperboard. adityacolorchem.com Their water solubility and affinity for cellulose fibers make them suitable for addition to the paper pulp slurry. The general application of direct orange dyes in paper coloring is noted in the industry. adityacolorchem.com
While specific studies on the use of C.I. Direct Orange 107 in paper coloring are not found, the properties of direct dyes, in general, are well-suited for this application. In a related context, C.I. Solvent Orange 107, a different class of dye, is used in printing inks, which shares some similarities with paper coloring applications. epsilonpigments.comxcwydyes.com
Exploration of C.I. Direct Orange 107 in Specialized Scientific Contexts
The application of dyes in specialized scientific fields often depends on their specific chemical structures and properties, such as changes in color in response to environmental conditions or their ability to selectively bind to certain biological structures.
Utilization as pH Indicators in Analytical Chemistry
Many azo dyes exhibit pH-dependent color changes due to the protonation or deprotonation of functional groups in their molecular structure. This property allows them to be used as pH indicators in chemical analysis. nih.gov For instance, the aqueous solution of a direct orange dye is reported to change color in the presence of strong acids or bases. buydye.com
Despite this general characteristic of related dyes, there is no specific scientific literature that documents the use of C.I. Direct Orange 107 as a pH indicator or details its pKa value and color transition range. The development of electrochemical sensors for the detection of synthetic orange dyes is an active area of research in analytical chemistry, but these studies have focused on other orange dyes. nih.gov
Role in Biological Staining Methodologies
In biological and medical research, dyes are crucial for staining tissues, cells, and microorganisms to enhance their visibility under a microscope. The selection of a dye for a particular staining method depends on its affinity for specific cellular components.
A thorough review of scientific literature reveals no established use of C.I. Direct Orange 107 in any biological staining methodologies. While other orange dyes, such as Acridine Orange, have well-documented applications in microscopy, similar roles for C.I. Direct Orange 107 are not reported.
Summary of Related "Orange 107" Dyes
To provide context, the following table summarizes the documented applications of other dyes with the "107" designation:
| Dye Name | C.I. Name | CAS Number | Primary Applications |
| Reactive Orange 107 | 90597-79-8 / 12220-08-5 | C.I.Reactive Orange 107 | Dyeing and printing of cotton, linen, viscose, silk, and wool. made-in-china.comworlddyevariety.com |
| Solvent Orange 107 | 185766-20-5 | C.I.Solvent Orange 107 | Coloring of plastics, printing inks, rubber, leather, gasoline, oil, and wax. epsilonpigments.comprecisechem.comworlddyevariety.comranbarr.com |
Environmental Fate and Transport Dynamics of C.i. Direct Orange 107
Environmental Distribution and Partitioning Characteristics in Aqueous and Solid Matrices
The distribution of C.I. Direct Orange 107 in the environment is largely influenced by its high water solubility and ionic nature. These properties dictate its partitioning behavior between water, soil, and sediment.
Table 1: Estimated Physicochemical Properties of C.I. Direct Orange 107 and their Environmental Implications
| Property | Estimated Value/Characteristic | Implication for Environmental Fate |
| Water Solubility | High | High mobility in aquatic systems; low potential for partitioning to sediment. |
| Log K_ow (Octanol-Water Partition Coefficient) | Low (estimated) | Low potential for bioaccumulation in fatty tissues of organisms. |
| Vapor Pressure | Very Low | Negligible volatilization from water or soil surfaces. nih.gov |
Note: Specific quantitative data for C.I. Direct Orange 107 were not available in the reviewed literature. The characteristics are based on the general properties of sulfonated direct azo dyes.
The interaction of C.I. Direct Orange 107 with solid matrices is expected to be limited due to its high water solubility. The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil or sediment organic matter. For highly soluble, ionic compounds like sulfonated azo dyes, Koc values are generally low, indicating that they are less likely to bind to soil and sediment particles and will tend to remain in the aqueous phase. mst.dk However, some adsorption can occur through ion-exchange processes, especially in soils with a significant clay content or under specific pH conditions. mst.dk
Contamination of soil with azo dyes can negatively impact soil quality and agricultural productivity by affecting soil microorganisms. mlsu.ac.in Studies on other direct azo dyes have shown that their adsorption to soil is influenced by soil texture and organic matter content. researchgate.net
Table 2: Expected Partitioning Behavior of C.I. Direct Orange 107
| Environmental Compartment | Expected Partitioning Behavior | Rationale |
| Water Column | Predominantly remains in the water column. | High hydrophilicity and water solubility. |
| Suspended Solids | Limited partitioning. | Low affinity for organic matter. |
| Sediments | Low potential for accumulation in sediments. | Low Koc value (estimated). |
| Soil | High mobility in soil with potential for leaching to groundwater. | Low adsorption to soil organic matter. |
Note: This table is based on the expected behavior of sulfonated direct azo dyes in the absence of specific experimental data for C.I. Direct Orange 107.
Potential Environmental Transformation Pathways of Azo Dyes
The transformation of azo dyes in the environment can occur through both abiotic and biotic pathways. The efficiency of these degradation processes is highly dependent on the dye's chemical structure and the environmental conditions.
Abiotic degradation of azo dyes through processes like hydrolysis and photolysis is generally considered to be slow.
Hydrolysis: For most azo dyes, hydrolysis is not a significant degradation pathway. However, for reactive dyes, which are designed to form covalent bonds with fibers, hydrolysis can be a more relevant process, with reported half-lives in the order of days. scbt.commst.dk
Photolysis: Azo dyes are designed to be lightfast, and as such, they are generally resistant to photolytic degradation in the environment. mst.dk While some photodegradation can occur, it is not considered a primary removal mechanism. mst.dk
Biotic transformation is a major pathway for the degradation of azo dyes. This process is typically a two-stage anaerobic/aerobic process. researchgate.net
Under anaerobic conditions, the azo bond (-N=N-), which is the chromophore of the dye, is reductively cleaved by microorganisms. This results in the decolorization of the dye and the formation of aromatic amines, which may be colorless but can be more toxic than the parent dye. gsconlinepress.commdpi.com A variety of bacteria, including species of Pseudomonas, Bacillus, and Rhodococcus, are known to decolorize azo dyes under anaerobic or anoxic conditions. researchgate.net The key enzymes involved in this initial reductive step are azoreductases. jazindia.comebrary.net
Following the anaerobic cleavage of the azo bond, the resulting aromatic amines can be further degraded under aerobic conditions. researchgate.net Aerobic microorganisms can mineralize these amines into simpler, less toxic compounds such as carbon dioxide, water, and inorganic salts. mdpi.com This sequential anaerobic-aerobic treatment is considered an effective method for the complete biodegradation of azo dyes. researchgate.net
For a compound closely related to C.I. Direct Orange 107, referred to as Reactive Orange 107, a proposed degradation pathway involves an initial anaerobic reduction of the azo linkage, followed by aerobic degradation of the resulting aromatic amine intermediates. researchgate.net
Table 3: Key Enzymes Involved in the Biotic Transformation of Azo Dyes
| Enzyme | Type of Reaction | Role in Degradation |
| Azoreductase | Reduction | Cleavage of the azo bond under anaerobic conditions, leading to decolorization. jazindia.comebrary.net |
| Laccase | Oxidation | Can oxidize a wide range of phenolic compounds, contributing to the degradation of aromatic amines. researchgate.netijcmas.com |
| Lignin (B12514952) Peroxidase | Oxidation | Involved in the aerobic degradation of the aromatic amine intermediates. researchgate.netijcmas.com |
| Manganese Peroxidase | Oxidation | Another key enzyme in the aerobic mineralization of degradation products. ijcmas.com |
| NADH-DCIP Reductase | Reduction | A non-specific reductase that can participate in the decolorization of some azo dyes. researchgate.net |
A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to be capable of degrading azo dyes. ijcmas.comnih.gov Fungi, particularly white-rot fungi, are effective in degrading azo dyes due to their production of extracellular ligninolytic enzymes. nih.gov
Advanced Remediation and Degradation Methodologies for C.i. Direct Orange 107 in Aqueous Systems
Adsorption Processes for C.I. Direct Orange 107 Removal
Adsorption is a surface phenomenon where dye molecules from an aqueous solution accumulate on the surface of a solid adsorbent. The effectiveness of this process depends on the physicochemical properties of both the dye molecule (adsorbate) and the adsorbent material. Key factors include the adsorbent's surface area, pore structure, surface chemistry, and the dye's molecular size and charge.
A range of materials have been investigated for their potential to adsorb direct dyes from water. The ideal adsorbent is characterized by high adsorption capacity, cost-effectiveness, and regenerability.
Activated carbon (AC) is a highly effective adsorbent renowned for its large surface area, microporous structure, and high adsorption capacity. researchgate.netnih.gov These properties make it suitable for removing a wide array of organic pollutants, including anionic and cationic dyes. nih.govmdpi.com The characteristics of activated carbon are heavily influenced by the precursor material and the activation method.
Key physicochemical characteristics include:
High Surface Area and Porosity: AC possesses a well-developed pore structure, which provides a large surface area for dye molecules to adsorb. nih.gov Surface areas can range from 500 to over 1500 m²/g. ijlera.commdpi.com
Precursor Material: Activated carbons can be produced from numerous low-cost agricultural and organic wastes, such as coconut shells, oak cupules, quinoa waste, and sawdust. mdpi.comnih.govijlera.commatec-conferences.org The choice of precursor affects the final properties like ash content, bulk density, and pore distribution. ijlera.com For example, coconut shell-based activated carbon has been shown to have a high iodine number, indicating a significant micropore content. ijlera.com
Table 1: Physicochemical Properties of Activated Carbons from Various Precursors
| Precursor | Specific Surface Area (SBET, m²/g) | Total Pore Volume (Vtot, cm³/g) | pH | Key Findings |
|---|---|---|---|---|
| Coconut Shell | 936 | - | 5.5 | High microporosity indicated by an iodine number of 1227 mg/g. ijlera.com |
| Caraway Seeds (Microwave-activated) | up to 634 | up to 0.483 | - | Surface area and pore volume increase significantly with activation temperature. mdpi.com |
| Oak Cupules | - | - | - | Demonstrated high adsorption capacity for both anionic (208 mg/g) and cationic (658 mg/g) dyes. mdpi.com |
| Quillaja saponaria (Steam-activated) | ~800 | High | - | Exhibited efficient capture of crystal violet dye. nih.gov |
Mixed silica-alumina (SiO₂-Al₂O₃) oxides are versatile adsorbents that combine the properties of both silica and alumina, often resulting in enhanced surface characteristics. researchgate.net These materials are known for their high surface area, porosity, and thermal stability. column-chromatography.com
Key physicochemical characteristics include:
Amphoteric Nature: The surface of silica-alumina contains hydroxyl groups associated with both silicon (silanol groups) and aluminum atoms. This allows the surface charge to be manipulated by adjusting the solution pH. researchgate.net In acidic conditions (below the pHpzc), the surface becomes positively charged, creating favorable electrostatic attraction for anionic dyes. researchgate.net
High Surface Area and Pore Volume: The synthesis method allows for the creation of materials with large surface areas and significant pore volumes, which are crucial for high adsorption capacity. column-chromatography.comresearchgate.net These materials are often classified as mesoporous. researchgate.net
Compositional Variety: By varying the ratio of silica to alumina, the adsorbent's properties, such as acidity and catalytic activity, can be tailored for specific applications. researchgate.net Composites can also include other oxides like titania (TiO₂) to further modify their adsorptive and photocatalytic properties. wcss.pl
Table 2: Properties of Mixed Oxide Adsorbents
| Composition | Adsorbed Dye(s) | Key Physicochemical Characteristics |
|---|---|---|
| 4% SiO₂, 96% Al₂O₃ | Acid, Reactive, and Direct Dyes | Amphoteric surface; positive charge in acidic pH attracts anionic dyes. researchgate.net |
| Alumina-silica-titania (AST88) | Acid Yellow 219, Direct Yellow 142 | High adsorption capacities (e.g., 18 mg/g for DY142). wcss.pl |
| Carbon-Silica (C/SiO₂) Composite | Basic Blue 3, Basic Yellow 2 | Combines properties of carbon and silica; mechanisms include ion exchange and electrostatic interaction. nih.gov |
| Hydrotalcite/Activated Alumina | Silica | Highly selective with a high surface area. osti.gov |
Zeolites and clay minerals are naturally occurring, low-cost aluminosilicates with well-defined structures that make them effective adsorbents.
Zeolites: These are crystalline tectosilicates with a porous framework structure. The substitution of Al³⁺ for Si⁴⁺ in the framework creates a net negative charge, which is balanced by exchangeable cations (e.g., Na⁺, K⁺, Ca²⁺). tci-thaijo.org This property gives zeolites a high cation exchange capacity (CEC), making them excellent for removing cationic pollutants. mdpi.com For the removal of anionic dyes like C.I. Direct Orange 107, the negatively charged surface of natural zeolite presents a challenge due to electrostatic repulsion. mdpi.com Therefore, surface modification is often required, for instance, by using cationic surfactants to create a positively charged surface layer, which significantly enhances the adsorption of anionic dyes. researchgate.netacs.org
Clay Minerals: Clays such as smectite and kaolinite have a layered structure and typically possess a net negative surface charge. researchgate.net Like zeolites, their natural form is not ideal for adsorbing anionic dyes. However, their adsorption capacity can be greatly improved through acid activation or modification with organic molecules. deswater.com The adsorption of direct dyes on clay is highly pH-dependent; at low pH, the surface can become protonated, facilitating attraction with anionic dye molecules. deswater.com
Table 3: Characteristics of Zeolite and Clay Adsorbents for Anionic Dyes
| Adsorbent | Modification | Target Dye | Key Physicochemical Properties |
|---|---|---|---|
| Zeolite (Clinoptilolite) | Surface modification with cationic surfactants (e.g., HDTMA) | Anionic Dyes (e.g., Reactive Red 239) | Modification reverses surface charge, improving anionic dye uptake from ~5% to over 97%. researchgate.net |
| Zeolite LTA | None | Direct Dyes | Framework has a Si/Al ratio of ~1.0, resulting in a high density of negative charges. tci-thaijo.org |
| Natural Clay (Smectite) | None | Astrazon Dyes (Cationic) | High cation exchange capacity (63 meq/100g); adsorption is spontaneous. researchgate.net |
| Natural Clay | None | Direct Red 243 (Anionic) | Adsorption is highly effective at low pH (pH 2), with a maximum capacity of 156.25 mg/g. deswater.com |
Anion exchange resins are synthetic polymers designed specifically for the removal of anionic species from solution. They consist of an insoluble, porous polymer matrix (e.g., styrene-divinylbenzene) with positively charged functional groups. nih.govrsc.org
Key physicochemical characteristics include:
Functional Groups: These resins contain basic functional groups, such as tertiary amine (weakly basic) or quaternary ammonium (strongly basic), which carry a positive charge and can exchange their bound anions (typically Cl⁻) for anionic dye molecules in solution. nih.govrsc.org
Polymer Matrix and Structure: The matrix is typically cross-linked to ensure insolubility and mechanical stability. Resins can have a gel-type or macroporous structure. Macroporous resins have discrete pores and a larger surface area, which is more efficient for the removal of large organic molecules like direct dyes. nih.govmdpi.com
High Exchange Capacity: Anion exchangers are characterized by a high total capacity for binding anions, making them very effective for dye removal. nih.gov Their performance is generally less dependent on solution pH compared to other adsorbents. nih.gov
Table 4: Properties of Anion Exchange Resins for Direct Dye Removal
| Resin Name | Type | Matrix | Functional Group | Target Dye | Monolayer Capacity (mg/g) |
|---|---|---|---|---|---|
| Amberlyst A21 | Weakly Basic, Macroporous | Styrene-divinylbenzene | Tertiary Amine | C.I. Direct Orange 26 | 285.6 nih.gov |
| - | Strongly Basic (SBR) | - | - | Direct Yellow RL | 537.6 mdpi.com |
| - | Weakly Basic (WBR) | - | - | Direct Yellow RL | 692 mdpi.com |
The adsorption process is typically analyzed using kinetic models, with the pseudo-first-order and pseudo-second-order models being the most common.
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com
The mechanistic pathway of adsorption involves several steps:
Film Diffusion: The dye molecules migrate from the bulk solution to the external surface of the adsorbent.
Intra-particle Diffusion: The dye molecules diffuse from the surface into the pores of the adsorbent.
Sorption: The dye molecules bind to the active sites on the interior surface of the adsorbent.
The rate-limiting step can be either film diffusion or intra-particle diffusion. However, for many dye-adsorbent systems, intra-particle diffusion is not the sole rate-controlling step. researchgate.netnih.gov The primary mechanisms of interaction between direct dyes and the adsorbents are:
Electrostatic Attraction: This is a dominant mechanism for adsorbents like silica-alumina oxides and clays, particularly at low pH where their surfaces are protonated and positively charged, attracting the anionic sulfonate groups of the direct dye. researchgate.netmdpi.com
Ion Exchange: This is the principal mechanism for anion exchange resins, where the positively charged functional groups directly exchange their counter-ions for the anionic dye molecules. mdpi.comresearchgate.net
Physical Adsorption: For highly porous materials like activated carbon, physical adsorption via van der Waals forces plays a significant role, driven by the large surface area. mdpi.com
Table 5: Summary of Kinetic Findings for Direct and Anionic Dyes
| Adsorbent | Dye | Best Fit Kinetic Model | Primary Mechanism |
|---|---|---|---|
| Amberlyst A21 Resin | C.I. Direct Orange 26 | Pseudo-second-order | Ion Exchange nih.gov |
| Mixed Silica-Alumina Oxide | Direct, Acid, and Reactive Dyes | Pseudo-second-order | Electrostatic Attraction researchgate.net |
| Zeolite LTA | Direct Dyes | Pseudo-second-order | - tci-thaijo.org |
| Natural Clay | Direct Red 243 | Pseudo-second-order | Electrostatic Attraction deswater.com |
| Activated Carbon | Reactive Dyes | Pseudo-second-order | Physical and Chemical Adsorption pwr.edu.pl |
Adsorption Equilibrium and Isotherm Modeling
Adsorption isotherms are fundamental for describing the interaction between the adsorbate and the adsorbent at equilibrium. They provide crucial information about the adsorption capacity and the nature of the adsorption.
The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. This model is often applied to the adsorption of C.I. Direct Orange 107.
In a study on the removal of Reactive Orange 107 using acid-treated fly ash, the adsorption data was found to be best fitted to the Langmuir isotherm model, suggesting a monolayer adsorption process onto a homogeneous surface. researchgate.net Another investigation using activated carbon from Pinus elliottii sawdust also found the Langmuir model provided the best correlation for the experimental data. researchgate.net The key parameters derived from the Langmuir model are the maximum monolayer adsorption capacity (Q_m) and the Langmuir constant (K_L), which relates to the energy of adsorption.
Table 2: Langmuir Isotherm Parameters for C.I. Direct Orange 107 Adsorption
| Adsorbent | Q_m (mg/g) | K_L (L/mg) | R² | Reference |
|---|---|---|---|---|
| Acid Treated Fly Ash | 1.18 | 0.29 | 0.99 | researchgate.net |
| Activated Carbon (Pinus elliottii) | Data not specified | Data not specified | Best correlation | researchgate.net |
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It is also widely used to model the adsorption of C.I. Direct Orange 107.
The biosorption of Reactive Orange 107 onto Rhizoclonium hieroglyphicum was found to fit the Freundlich isotherm well, indicating multilayer adsorption onto a heterogeneous surface. avinuty.ac.in Similarly, when using shrimp shell-derived chitosan functionalized magnetic nanoparticles, the adsorption data favorably followed the Freundlich isotherm compared to the Langmuir model. scirp.org The Freundlich constants, K_F and n, represent the adsorption capacity and adsorption intensity, respectively. An n value between 1 and 10 indicates favorable adsorption.
Table 3: Freundlich Isotherm Parameters for C.I. Direct Orange 107 Adsorption
| Adsorbent | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |
|---|---|---|---|---|
| Acid Treated Fly Ash | 0.21 | 1.80 | 0.96 | researchgate.net |
| Rhizoclonium hieroglyphicum | Data not specified | Data not specified | Well-fitted | avinuty.ac.in |
| Chitosan Functionalized Magnetic Nanoparticles | Data not specified | Data not specified | Favorable fit | scirp.org |
The Temkin and Dubinin-Radushkevich (D-R) isotherm models provide further insights into the adsorption process. The Temkin model considers the effect of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. The D-R model is used to determine if the adsorption process is physical or chemical in nature by calculating the mean free energy of adsorption.
Studies on the adsorption of Reactive Orange 107 have also employed these models. For instance, the adsorption onto activated carbon from Pinus elliottii sawdust was analyzed using both Temkin and Dubinin-Radushkevich isotherms, in addition to Langmuir and Freundlich. researchgate.net Similarly, the biosorption of RO 107 by Rhizoclonium hieroglyphicum was assessed with the Temkin isotherm. avinuty.ac.in The mean free energy (E) calculated from the D-R model helps to distinguish between physisorption (E < 8 kJ/mol) and chemisorption (E > 8 kJ/mol).
Parametric Optimization of Adsorption Systems for C.I. Direct Orange 107
The efficiency of adsorptive removal of C.I. Direct Orange 107 is contingent on several operational parameters. Optimizing these parameters is crucial for maximizing dye removal from aqueous solutions.
The initial concentration of C.I. Direct Orange 107 in an aqueous solution significantly impacts the adsorption process. Generally, with a fixed adsorbent dosage, the percentage of dye removal decreases as the initial dye concentration increases. This phenomenon is attributed to the saturation of active sites on the adsorbent surface. At lower concentrations, a larger number of active sites are available for dye molecules, leading to a higher removal percentage. However, as the dye concentration increases, the competition for the limited active sites intensifies, resulting in a lower percentage of dye being adsorbed.
Conversely, the actual amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) tends to increase with a higher initial dye concentration. This is because a higher concentration gradient provides a greater driving force for the mass transfer of dye molecules from the solution to the adsorbent surface.
A study on the adsorption of Reactive Orange 107 (a closely related dye) onto acid-treated fly ash demonstrated this trend. The percentage of color removal was observed to decrease with an increasing initial dye concentration from 10 to 50 mg/L nih.gov.
Table 1: Effect of Initial Dye Concentration on the Adsorption of Reactive Orange 107 by Acid-Treated Fly Ash Experimental Conditions: Adsorbent Dose = 1g/100ml, Mixing Time = 60 mins, Temperature = 30°C, Agitation Speed = 500 rpm.
| Initial Dye Concentration (mg/L) | Percentage of Dye Removal (%) |
| 10 | 95.0 |
| 20 | 92.5 |
| 30 | 88.3 |
| 40 | 85.0 |
| 50 | 82.0 |
Note: Data is derived from a study on Reactive Orange 107 using acid-treated fly ash nih.gov.
The dosage of the adsorbent is a critical factor in the removal of C.I. Direct Orange 107. An increase in the adsorbent dosage generally leads to a higher percentage of dye removal. This is due to the increased surface area and the greater number of available active sites for adsorption. With more adsorbent present in the solution, there is a higher probability of dye molecules coming into contact with active sites and being removed from the solution.
However, the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent) may decrease with an increasing adsorbent dosage. This can be attributed to the unsaturation of some active sites during the adsorption process, as well as potential aggregation of adsorbent particles at higher concentrations, which can reduce the effective surface area.
In the study involving Reactive Orange 107 and acid-treated fly ash, it was observed that increasing the adsorbent dose led to an increase in the percentage of dye removal due to the enhanced adsorbent surface area nih.gov.
Table 2: Influence of Adsorbent Dosage on the Removal of Reactive Orange 107 Experimental Conditions: Initial Dye Concentration = 10-50 mg/L, pH = 5.2, Temperature = 30°C, Agitation Speed = 500 rpm.
| Adsorbent Dosage ( g/100ml ) | Percentage of Dye Removal (%) |
| 0.2 | 65 |
| 0.4 | 75 |
| 0.6 | 85 |
| 0.8 | 92 |
| 1.0 | 95 |
Note: Data is derived from a study on Reactive Orange 107 using acid-treated fly ash nih.gov.
The contact time between the adsorbent and the dye solution is a crucial parameter that determines the equilibrium of the adsorption process. The rate of adsorption is typically rapid at the initial stages, as a large number of vacant active sites are readily available on the adsorbent surface. As time progresses, the remaining vacant sites become more scarce, and the repulsive forces between the adsorbed dye molecules and the molecules in the solution may increase, leading to a slower rate of adsorption. Eventually, a point of equilibrium is reached where the rate of adsorption equals the rate of desorption, and no further significant dye removal occurs.
For the adsorption of Reactive Orange 107 onto acid-treated fly ash, the percentage of color removal was found to increase with an increase in contact time nih.gov.
Table 3: Effect of Contact Time on the Adsorption of Reactive Orange 107 Experimental Conditions: Initial Dye Concentration = 30 mg/L, Adsorbent Dose = 1g/100ml, Temperature = 30°C, Agitation Speed = 500 rpm.
| Contact Time (minutes) | Percentage of Dye Removal (%) |
| 15 | 70 |
| 30 | 80 |
| 45 | 85 |
| 60 | 88 |
| 75 | 88 |
Note: Data is derived from a study on Reactive Orange 107 using acid-treated fly ash nih.gov.
The pH of the aqueous solution plays a vital role in the adsorption of C.I. Direct Orange 107 as it can influence the surface charge of the adsorbent and the degree of ionization of the dye molecules. For the adsorption of anionic dyes like C.I. Direct Orange 107, a lower pH is generally more favorable. In acidic conditions, the surface of many adsorbents becomes positively charged, which enhances the electrostatic attraction between the adsorbent and the negatively charged anionic dye molecules.
A study on the removal of Reactive Orange 107 using acid-treated fly ash found that the maximum removal of the dye occurred in an acidic medium, specifically at a pH of 4 nih.gov. At this pH, the fly ash surface was positively charged due to the acid treatment, while the dye was negatively charged due to its deprotonated sulphonate groups, leading to strong electrostatic attraction nih.gov. As the pH increased beyond this point, the percentage of removal decreased due to electrostatic repulsion between the now negatively charged fly ash surface (due to excess OH- ions) and the anionic dye nih.gov.
Ionic strength can also affect the adsorption process. An increase in ionic strength can sometimes enhance the adsorption of reactive dyes due to the aggregation of dye molecules in the solution, which can facilitate their removal.
Table 4: Effect of pH on the Removal of Reactive Orange 107 Experimental Conditions: Initial Dye Concentration = 30 mg/L, Adsorbent Dose = 1g/100ml, Contact Time = 60 mins, Temperature = 30°C, Agitation Speed = 500 rpm.
| pH | Percentage of Dye Removal (%) |
| 2.0 | 90 |
| 4.0 | 95 |
| 6.0 | 85 |
| 8.0 | 75 |
| 10.0 | 65 |
Note: Data is derived from a study on Reactive Orange 107 using acid-treated fly ash nih.gov.
Temperature is a significant parameter that influences the thermodynamics of the adsorption process. The effect of temperature on the adsorption of C.I. Direct Orange 107 can be either endothermic or exothermic. An increase in temperature may enhance the adsorption capacity if the process is endothermic, which could be due to increased mobility of the dye molecules and a higher number of available active sites. Conversely, if the process is exothermic, an increase in temperature will likely decrease the adsorption capacity due to the weakening of the adsorptive forces between the dye and the adsorbent surface mdpi.com.
The thermodynamic parameters, namely Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insights into the nature of the adsorption process.
Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and feasible.
Enthalpy (ΔH°): A positive ΔH° value suggests that the adsorption is endothermic, while a negative value indicates an exothermic process.
Entropy (ΔS°): A positive ΔS° value reflects an increase in randomness at the solid-solution interface during adsorption.
For the adsorption of a similar dye, Reactive Orange 16, onto a Cu(I)-Polyaniline composite, the process was found to be endothermic, as indicated by a positive ΔH° value. The negative values of ΔG° at different temperatures confirmed the spontaneous nature of the adsorption nih.gov.
Table 5: Thermodynamic Parameters for the Adsorption of Reactive Orange 16
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 298 | -1.5 | 10.2 | 39.2 |
| 308 | -1.9 | ||
| 318 | -2.3 | ||
| 323 | -2.5 |
Note: Data is for a similar dye, Reactive Orange 16, and is illustrative of the thermodynamic principles involved in reactive dye adsorption nih.gov.
Advanced Oxidation Processes (AOPs) for C.I. Direct Orange 107 Mineralization
Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of recalcitrant organic pollutants like azo dyes. These processes are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). One such AOP, sonochemical degradation, has been specifically studied for the treatment of C.I. Reactive Orange 107.
In a 2019 study by Dede, Aksu, and Rehorek, the sonochemical degradation of C.I. Reactive Orange 107 was investigated. hacettepe.edu.tracs.org This process utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in the aqueous solution. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic cleavage of the dye molecule and the formation of reactive radicals from the thermal dissociation of water. acs.orgmdpi.com The study explored the effects of various operational parameters on the degradation efficiency of the dye.
The research demonstrated that the degradation of C.I. Reactive Orange 107 is significantly influenced by factors such as initial dye concentration, pH of the solution, and ultrasonic power. The findings provide insight into the kinetics and mechanisms of using an AOP for the mineralization of this specific dye. hacettepe.edu.tracs.org
Fenton and Fenton-like Processes
Specific studies detailing the application of Fenton or Fenton-like processes for the degradation of C.I. Direct Orange 107 were not found in the available research. The Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals, is a widely applied AOP for dye wastewater treatment. However, literature documenting its specific efficacy, reaction kinetics, or optimal conditions for C.I. Direct Orange 107 is not available.
Information on the use of heterogeneous Fenton catalysis involving nanoparticles for the degradation of C.I. Direct Orange 107 is not available in the reviewed scientific literature. While this advanced method, which employs solid catalysts like iron-based nanoparticles to minimize sludge production and allow for catalyst recycling, has been tested on other azo dyes, its specific application to C.I. Direct Orange 107 has not been reported.
Integrated and Hybrid Treatment Systems for C.I. Direct Orange 107 Remediation
Sequential Anaerobic-Aerobic Treatment Regimes
Sequential anaerobic-aerobic treatment is a highly effective and widely researched methodology for the remediation of aqueous systems contaminated with C.I. Direct Orange 107. This two-stage biological process leverages the distinct metabolic capabilities of anaerobic and aerobic microorganisms to achieve comprehensive degradation of the complex azo dye structure. The initial anaerobic stage is crucial for the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. This step results in the decolorization of the effluent and the formation of aromatic amines, which may be colorless but can still be toxic and recalcitrant. The subsequent aerobic stage is designed to degrade these aromatic amine intermediates into simpler, less toxic compounds, ideally leading to complete mineralization to carbon dioxide, water, and inorganic ions.
Research has demonstrated that conventional aerobic wastewater treatment systems are often ineffective in degrading and decolorizing reactive azo dyes like C.I. Direct Orange 107 due to their stability and resistance to aerobic biodegradation. However, under anaerobic conditions, these dyes can be effectively reduced. nih.gov The combination of both anaerobic and aerobic processes in a sequential manner provides a more complete and robust treatment solution.
A study by Frindt et al. investigated the degradability of sulfonated azo dyes, including Reactive Orange 107, in anaerobic-aerobic two-step batch experiments. researchgate.netresearchgate.net In this research, the hydrolyzed Reactive Orange 107 was subjected to a 10-day anaerobic treatment followed by a 7-day aerobic treatment. The process achieved a decolorization of 95% within the first two days of the anaerobic phase, reaching 97% after the full 10 days. nih.gov The subsequent aerobic treatment did not result in further decolorization or recolorization. nih.gov
The anaerobic stage facilitated a Dissolved Organic Carbon (DOC) removal of 17.5% over 10 days. The following aerobic degradation phase led to a total DOC removal of 48.5%. nih.gov Furthermore, a significant reduction in toxicity was observed during the aerobic treatment step, with toxicity decreasing from 87% to 59% over 7 days, attributed to the degradation of the aromatic amines formed during the anaerobic phase. nih.gov
The following table summarizes the key findings from the sequential anaerobic-aerobic treatment of C.I. Direct Orange 107.
| Parameter | Anaerobic Stage (10 days) | Aerobic Stage (7 days) | Overall Removal |
|---|---|---|---|
| Decolorization | 97% | No further change | 97% |
| DOC Removal | 17.5% | Additional 31% | 48.5% |
| Toxicity Reduction | - | From 87% to 59% | Significant reduction |
The proposed degradation mechanism for C.I. Direct Orange 107 in a sequential anaerobic-aerobic system involves the initial reductive cleavage of the azo bond under anaerobic conditions. This results in the formation of sulfonated aromatic amines. These intermediates are then subjected to degradation in the subsequent aerobic stage, where the aromatic rings are cleaved, leading to the formation of smaller, non-toxic organic molecules and eventual mineralization.
The effectiveness of the sequential treatment can be influenced by various operational parameters, including hydraulic retention time (HRT), organic loading rate, and the specific microbial consortia present in the reactors. For instance, studies on other azo dyes have shown that color and Chemical Oxygen Demand (COD) removal efficiencies are dependent on these factors. In a study on Reactive Black 5, COD removal efficiencies in the anaerobic stage decreased with increasing COD loadings, while color removal remained high. researchgate.net The subsequent aerobic stage was effective in removing the remaining COD. researchgate.net
Analytical and Characterization Methodologies in C.i. Direct Orange 107 Research
Spectroscopic Techniques for Monitoring Dye Concentration and Decolorization Efficiency
Spectroscopic methods are fundamental for the real-time tracking of decolorization processes by quantifying the concentration of the dye in solution.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is the primary technique for quantifying the concentration of C.I. Direct Orange 107 in aqueous solutions and monitoring the efficiency of decolorization. The method is based on the principle that the dye molecule absorbs light in the visible region of the electromagnetic spectrum due to its chromophoric groups, particularly the azo bond (-N=N-).
The decolorization process is monitored by measuring the decrease in absorbance at the dye's maximum absorption wavelength (λmax). For reactive azo dyes similar to C.I. Direct Orange 107, this peak is typically found in the 400-500 nm range. For instance, studies on Reactive Orange 16, a structurally related dye, monitor its concentration by measuring absorbance at 494 nm, which corresponds to the n→π* transition in the azo group. researchgate.net The reduction in the intensity of this peak over time is directly proportional to the cleavage of the azo bond, which is responsible for the dye's color. This data allows for the calculation of decolorization efficiency and the study of degradation kinetics. mdpi.com
Table 1: UV-Visible Spectrophotometry Parameters for Azo Dye Analysis
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| λmax | Wavelength of Maximum Absorbance | 400 - 500 nm | researchgate.net |
| Monitored Change | Decrease in absorbance over time | - | mdpi.com |
| Application | Quantifying dye concentration, calculating decolorization efficiency | - | researchgate.netmdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the C.I. Direct Orange 107 molecule and observing structural alterations during degradation. By analyzing the infrared spectra of the dye before and after treatment, researchers can confirm the breakdown of the parent molecule and the formation of new chemical structures. eeer.orgresearchgate.net
The FTIR spectrum of the untreated dye shows characteristic peaks corresponding to its various bonds. Key peaks include those for the azo bond (-N=N-), typically observed between 1500 and 1600 cm⁻¹, as well as vibrations for aromatic rings, sulfonate groups (-SO₃), and amine groups (-NH). eeer.orgscienceworldjournal.org During degradation, the disappearance or significant reduction in the intensity of the azo bond peak is a clear indicator of the chromophore's cleavage. researchgate.net Concurrently, the appearance of new peaks can signify the formation of intermediate products, such as aromatic amines. iium.edu.my This technique provides qualitative evidence of the dye's transformation, complementing the quantitative data from UV-Vis spectrophotometry. nih.gov
Table 2: Key FTIR Spectral Regions for C.I. Direct Orange 107 Degradation Analysis
| Wavenumber Range (cm⁻¹) | Associated Functional Group/Vibration | Significance in Degradation Analysis | Reference |
|---|---|---|---|
| 3300 - 3500 | N-H and O-H stretching | Appearance/change indicates formation of amines and hydroxylated intermediates | eeer.org |
| 1500 - 1600 | -N=N- (Azo bond) stretching | Disappearance indicates cleavage of the primary chromophore | eeer.org |
| 1141 - 1010 | S=O (Sulfonate group) stretching | Persistence or change provides information on the fate of sulfonate groups | scienceworldjournal.org |
| 1280 - 1380 | C-N stretching | Appearance/change indicates formation of aromatic amines | eeer.org |
Chromatographic Methods for Separation and Identification of Degradation Products
Chromatographic techniques are indispensable for separating the complex mixture of compounds that result from the degradation of C.I. Direct Orange 107 and for identifying the individual degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of the parent dye and its degradation byproducts. In a typical HPLC analysis, a sample of the treated dye solution is injected into the system. The components of the mixture are then separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. sielc.com
As the degradation proceeds, HPLC chromatograms show a decrease in the peak area corresponding to the parent C.I. Direct Orange 107 molecule, which is identified by its specific retention time. najah.edu Simultaneously, new peaks appear at different retention times, representing the various intermediate and final degradation products. By comparing these retention times with those of known standards, some of the byproducts can be identified. HPLC is crucial for tracking the formation and subsequent disappearance of intermediates, thereby helping to map the degradation pathway.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for identifying volatile and semi-volatile organic compounds formed during the degradation of C.I. Direct Orange 107. The technique first separates the components of the mixture in the gas chromatograph based on their boiling points and affinity for the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. researchgate.net
The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by the mass-to-charge ratio of the fragments. By comparing these spectra to established libraries (like the NIST library), the chemical structures of the degradation products can be identified with high confidence. Studies on the degradation of the similar Reactive Orange 16 dye have successfully used GC-MS to identify intermediates such as 6-Acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid, demonstrating the power of this technique in elucidating complex degradation pathways. researchgate.net
Table 3: Identified Degradation Products of a Similar Azo Dye (Reactive Orange 16) by GC-MS
| Identified Compound | Role in Degradation Pathway | Reference |
|---|---|---|
| 6-Acetylamino-3-amino-naphthalene-2-sulfonic acid | Intermediate from azo bond cleavage | researchgate.net |
| N-(3,4-bis-hydroxymethyl-phenyl)-acetamide | Intermediate product | researchgate.net |
| Phthalic acid | Final degradation product from aromatic ring opening | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
In the context of C.I. Direct Orange 107 research, UPLC, particularly when coupled with high-resolution mass spectrometry (such as Time-of-Flight or Orbitrap systems), is exceptionally powerful. This hyphenated technique (UPLC-MS) allows for the rapid separation and highly accurate mass determination of degradation intermediates. Research on Reactive Orange 107 has utilized UPLC coupled with both Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS). researchgate.net This approach enabled the multidimensional monitoring of the dye's degradation under both anaerobic and aerobic conditions, leading to the proposal of detailed hydrolyzation and degradation mechanisms. researchgate.net The high sensitivity of UPLC-MS is critical for detecting transient or low-concentration intermediates that might be missed by other methods.
Hyphenated Techniques for Comprehensive Analysis of Transformation Products
The degradation of C.I. Direct Orange 107, a sulfonated azo dye, results in a complex mixture of transformation products. Understanding the complete degradation pathway requires sophisticated analytical techniques that can separate, identify, and quantify these products. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful for this purpose.
UPLC-Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis
Ultra-Performance Liquid Chromatography (UPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and element-specific technique used to trace the fate of heteroatoms, such as sulfur, during the degradation of sulfonated azo dyes like Reactive Orange 107. researchgate.net This method allows for the separation of the parent dye from its various sulfur-containing transformation products.
In the study of Reactive Orange 107, UPLC-ICP-MS has been employed to monitor the transformation of the dye under anaerobic and subsequent aerobic treatment conditions. researchgate.net By tracking the sulfur signal, researchers can identify and quantify the sulfonated aromatic amines and other sulfur-containing intermediates that are formed. This provides crucial information on the cleavage of the azo bond and the subsequent degradation of the resulting aromatic structures. The chromatograms obtained from UPLC-ICP-MS show distinct peaks corresponding to the parent dye and its various sulfonated transformation products, allowing for a detailed understanding of the elemental fate during the treatment process. researchgate.net
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) for Structural Elucidation
For the structural elucidation of the non-volatile and polar transformation products of C.I. Direct Orange 107, Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) is an indispensable tool. researchgate.net This high-resolution mass spectrometry technique provides accurate mass measurements, which are used to determine the elemental composition of the detected ions.
When coupled with UPLC, ESI-Q-TOF-MS allows for the separation of the complex mixture of degradation products, followed by their individual mass analysis. Researchers have utilized this hyphenated approach to identify the chemical structures of the transformation products of Reactive Orange 107 formed during anaerobic-aerobic treatment. researchgate.net The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide further structural information, enabling the precise identification of aromatic amines and other breakdown products. This level of detailed structural information is critical for piecing together the complete degradation pathway of the dye. researchgate.net
Parameters for Assessing Treatment Efficacy Beyond Visual Decolorization
While the disappearance of color is the most apparent indicator of dye degradation, it does not signify complete mineralization. A comprehensive assessment of treatment efficacy requires the measurement of bulk parameters that reflect the total organic content and the biodegradability of the wastewater.
Chemical Oxygen Demand (COD) Analysis
In studies involving the anaerobic-aerobic treatment of textile wastewater containing Reactive Orange 107, COD removal has been a key indicator of treatment performance. Research has shown that a combined anaerobic-aerobic process can lead to substantial reductions in COD. For instance, under anaerobic conditions, a COD removal of 67% has been reported for real textile wastewater containing this dye. researchgate.net Subsequent aerobic treatment further enhances the removal, achieving a total COD reduction of 72.35%. researchgate.net
| Treatment Stage | COD Removal Efficiency (%) |
| Anaerobic | 67 |
| Aerobic | 72.35 |
Table 1: Chemical Oxygen Demand (COD) removal efficiency for real textile wastewater containing Reactive Orange 107 under anaerobic and aerobic conditions. researchgate.net
Total Organic Carbon (TOC) Quantification
Total Organic Carbon (TOC) is a direct measure of the total amount of carbon bound in organic compounds in a water sample. TOC analysis is a fundamental method for quantifying the extent of mineralization of an organic pollutant like C.I. Direct Orange 107. A decrease in TOC confirms that the organic carbon in the dye molecule is being converted to inorganic carbon, primarily carbon dioxide.
In research on the treatment of synthetic batik wastewater containing Reactive Orange 16, another reactive azo dye, ozonation followed by biodegradation led to a significant reduction in TOC concentration. mdpi.com The TOC level was reduced from 52.6 mg/L to 17.6 mg/L after 30 minutes of ozonation followed by 14 days of biodegradation. mdpi.com This demonstrates the effectiveness of the combined treatment in achieving a high degree of mineralization.
| Treatment Process | Initial TOC (mg/L) | Final TOC (mg/L) | TOC Removal (%) |
| Ozonation (30 min) followed by Biodegradation (14 days) | 52.6 | 17.6 | 66.5 |
Table 2: Total Organic Carbon (TOC) reduction in synthetic batik wastewater containing Reactive Orange 16. mdpi.com
Biodegradability Index (e.g., BOD5/COD Ratio)
The biodegradability of wastewater is a crucial factor in determining the feasibility of biological treatment processes. The ratio of the 5-day Biochemical Oxygen Demand (BOD5) to the Chemical Oxygen Demand (COD), known as the biodegradability index, is a widely used indicator. A higher BOD5/COD ratio suggests that a larger fraction of the organic matter is amenable to biological degradation. pjbt.orgrjeec.ro
For textile effluents containing recalcitrant dyes like C.I. Direct Orange 107, the initial BOD5/COD ratio is often low, indicating poor biodegradability. Treatment processes, such as advanced oxidation processes, can break down the complex dye molecules into simpler, more biodegradable intermediates, thereby increasing the BOD5/COD ratio. For example, in the treatment of synthetic batik wastewater with Reactive Orange 16, ozonation increased the BOD5/COD ratio, indicating an enhancement in biodegradability. mdpi.com A BOD5/COD ratio greater than 0.5 is generally considered to indicate that the wastewater is readily biodegradable. 1h2o3.com
| Treatment Stage | BOD5 Removal Efficiency (%) |
| Anaerobic | 78.71 |
| Aerobic | 67.71 |
Future Research Directions and Emerging Technologies for C.i. Direct Orange 107 Studies
Development of Novel Materials for Enhanced Removal and Degradation Efficiency
The development of advanced materials with high adsorption capacities and photocatalytic activities is a primary focus of current research. These materials offer promising alternatives to traditional treatment methods.
Novel Adsorbents: Research is actively exploring the use of various low-cost and highly efficient adsorbent materials. Natural carbonaceous materials like peat, lignite, and hard coal have demonstrated potential for the removal of azo dyes. icm.edu.pl For instance, in studies on Direct Orange 26, a similar azo dye, the maximum adsorption capacity was found to be 17.7 mg/g for peat, 15.1 mg/g for lignite, and 13.8 mg/g for hard coal. icm.edu.pl Furthermore, functionalized materials such as cetyltrimethylammonium bromide (CTAB)-modified diatomite have shown high effectiveness in removing organic contaminants like Orange G. rsc.org The use of agricultural waste products, such as fat-free orange seed powder, has also proven successful in adsorbing over 92% of dye from real textile wastewater in under 30 minutes. mdpi.com
Advanced Photocatalysts: Photocatalytic degradation using semiconductor materials is another promising avenue. Studies on Direct Orange 26 have shown effective degradation under solar light using photocatalysts like Titanium dioxide (TiO2) and ferrite (B1171679) nanoparticles (CoFe2O4), often in combination with Fenton reagents. researchgate.netmdpi.com The development of nanocomposites, such as Cobalt Ferrite/Silver Oxide (CoFe2O4/Ag2O), has been shown to significantly improve photocatalytic activity. The presence of Ag2O enhances the adsorption capacity and degradation efficiency, with the composite showing about 40% higher photocatalytic activity than pure CoFe2O4. irost.irirost.ir
Table 1: Comparison of Novel Materials for Azo Dye Removal
| Material | Target Dye | Removal/Degradation Method | Key Findings |
|---|---|---|---|
| Peat, Lignite, Hard Coal | Direct Orange 26 | Adsorption | Maximum adsorption capacities of 17.7, 15.1, and 13.8 mg/g, respectively. icm.edu.pl |
| CTAB-modified Diatomite | Orange G | Adsorption | Highly effective for the removal of organic contaminants. rsc.org |
| Fat-free Orange Seed Powder | Real Textile Dyes | Adsorption | Over 92% dye removal in less than 30 minutes. mdpi.com |
| TiO2, CoFe2O4, Fenton Reagent | Direct Orange 26 | Photocatalysis | Effective degradation under direct solar light. researchgate.netmdpi.com |
| CoFe2O4/Ag2O Nanocomposite | Direct Orange 26 | Photocatalysis | ~40% higher photocatalytic activity than pure CoFe2O4. irost.irirost.ir |
| Acid-Treated Fly Ash | Reactive Orange 107 | Adsorption | Maximum removal occurs in an acidic medium (pH=4). researchgate.net |
| Activated Carbon (from Pinus elliottii sawdust) | Reactive Orange 107 | Adsorption | Optimum adsorption at pH 10. researchgate.net |
Advanced Biological Systems and Engineered Microorganisms for Targeted Bioremediation
Bioremediation offers an eco-friendly and cost-effective approach to dye degradation. The focus is on identifying and engineering microorganisms with enhanced capabilities for breaking down complex azo dyes.
The use of microbial consortia often proves more effective than single-organism cultures due to synergistic metabolic activities. mdpi.com Various bacterial strains, including Pseudomonas stutzeri, Bacillus cereus, and Lysinibacillus fusiformis, have demonstrated significant potential in decolorizing azo dyes like Acid Blue 113 and Methyl Red. mdpi.com The enzymatic machinery of these microorganisms, particularly enzymes like azoreductase, laccase, and lignin (B12514952) peroxidase, plays a crucial role in the cleavage of the azo bond (–N=N–), which is the primary step in degradation. mdpi.com
Future research is directed towards genetic engineering to develop bacterial strains with programmed metabolic pathways for the specific degradation of dyes like C.I. Direct Orange 107. This could involve mobilizing genes that encode for non-specific, multifunctional degradative enzymes to enhance the remediation capacity of natural microbial communities. worldwidejournals.com Such engineered microorganisms could be designed for higher tolerance to the toxic nature of the dyes and the harsh conditions of industrial effluents.
Synergistic Integration of Multiple Treatment Technologies for Complex Effluents
Combining advanced oxidation processes (AOPs) with biological treatments is a particularly promising strategy. researchgate.net For instance, a sequential treatment of ozonation followed by a moving-bed biofilm reactor (MBBR) has been shown to be effective for wastewater containing Reactive Orange 16, a similar azo dye. nih.gov In this combined system, a short ozonation period of 5 minutes resulted in over 97% color removal, and the subsequent biological treatment achieved high removal of chemical oxygen demand (COD) and ammonium. nih.gov
Another innovative approach involves coupling ozonation and Fenton-like processes with phytoremediation using aquatic plants like Myriophyllum aquaticum. mdpi.com This integrated system has shown feasibility for treating real wastewater from the denim textile industry, effectively removing color and other pollutants. mdpi.com The initial chemical treatment breaks down the complex dye molecules, making the by-products more amenable to biological degradation by the plants. mdpi.com
In-situ Monitoring and Real-time Process Control Systems for Industrial Applications
The efficiency of wastewater treatment processes can be significantly improved through the implementation of real-time monitoring and control systems. These systems allow for the dynamic adjustment of operational parameters to optimize performance and reduce costs.
Recent developments include LabVIEW-based simulation control systems that can monitor parameters like pH and temperature during the adsorption process for treating textile industry effluent. iwaponline.com By providing real-time data, these systems enable adjustments that can lead to substantial reductions in chemical oxygen demand (COD), turbidity, and total dissolved solids (TDS). iwaponline.com
Another approach involves the development of comprehensive wastewater monitoring systems that utilize multiple sensors to measure a range of quality parameters, including pH, oxidation-reduction potential (ORP), temperature, TDS, and color. researchgate.net These systems can display data both offline and online, providing continuous feedback for process control. For instance, a prototype system for the textile industry demonstrated high accuracy with error values as low as 0.22% for temperature and 1.02% for TDS. researchgate.net Such real-time monitoring is crucial for optimizing the dyeing and rinsing processes, which can lead to significant savings in water, energy, and chemicals. researchgate.net
Comprehensive Techno-Economic Analyses of Advanced Treatment Processes
While the technical feasibility of various advanced treatment processes is well-established, their widespread industrial application hinges on their economic viability. Therefore, comprehensive techno-economic analyses are crucial for evaluating and comparing different technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
